

Ofloxacin Methyl Ester: A Technical Overview for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ofloxacin Methyl Ester**, a derivative of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its established mechanism of action.

Core Physicochemical Data

Quantitative data for **Ofloxacin Methyl Ester** is summarized in the table below for easy reference and comparison.

| Property | Value |
|-------------------|---|
| Molecular Formula | C19H22FN3O4 |
| Molecular Weight | 375.40 g/mol |
| CAS Number | 82419-36-1 (for Ofloxacin) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO and methanol |



Synthesis of Ofloxacin Methyl Ester: An Experimental Protocol

The following protocol details a representative synthetic route to **Ofloxacin Methyl Ester**, adapted from established procedures for Ofloxacin synthesis.[1][2][3]

Materials:

- 2,3,4-Trifluoronitrobenzene
- (S)-(+)-2-Aminopropanol
- Diethyl malonate
- Sodium hydride (60% dispersion in mineral oil)
- N,N-Dimethylformamide (DMF)
- 1,4-Dioxane
- Potassium carbonate
- N-Methylpiperazine
- Methanol
- Hydrochloric acid
- Sodium sulfate
- · Ethyl acetate
- Hexane

Procedure:

• Step 1: Synthesis of (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4] [5]benzoxazine-6-carboxylic acid ethyl ester.



- A solution of 2,3,4-trifluoronitrobenzene and (S)-(+)-2-aminopropanol in DMF is heated to yield the corresponding N-substituted intermediate.
- The nitro group is then reduced, and the resulting amine is cyclized with diethyl malonate in the presence of a base like sodium hydride in dioxane to form the core benzoxazine ring structure.
- Step 2: Nucleophilic Substitution with N-Methylpiperazine.
 - The difluoro-benzoxazine intermediate is reacted with N-methylpiperazine in a suitable solvent such as pyridine or DMSO at an elevated temperature. This step introduces the 4methyl-1-piperazinyl group at the C-10 position.
- Step 3: Esterification to Ofloxacin Methyl Ester.
 - The resulting Ofloxacin carboxylic acid is esterified to its methyl ester. The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.
 - The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent like ethyl acetate.
 - The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Ofloxacin Methyl Ester.
- Step 4: Purification.
 - The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Ofloxacin Methyl Ester.





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Synthesis Workflow for Ofloxacin Methyl Ester.

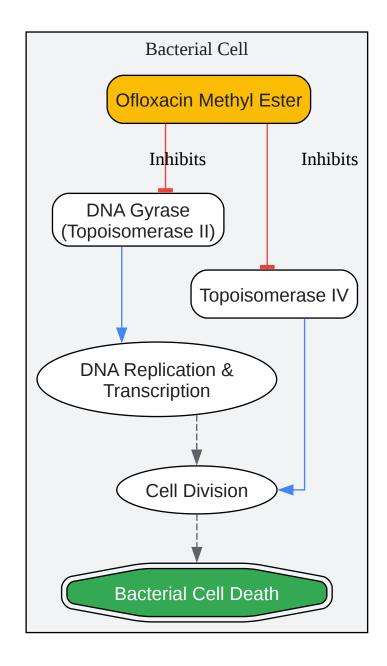
Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin, and by extension its methyl ester derivative, exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6][7][8]

- DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils
 into bacterial DNA, a process necessary to relieve torsional stress during DNA replication
 and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a
 state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of
 double-strand DNA breaks.[7]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Ofloxacin prevents the newly replicated circular DNA from separating, thus halting cell division.[6][7]

The selective toxicity of Ofloxacin and its derivatives against bacteria stems from the significant structural differences between bacterial topoisomerases and their mammalian counterparts.





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Mechanism of Action of Ofloxacin.

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